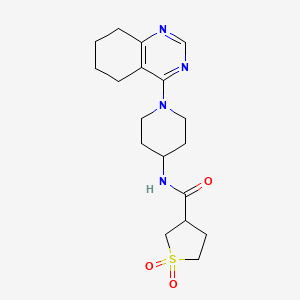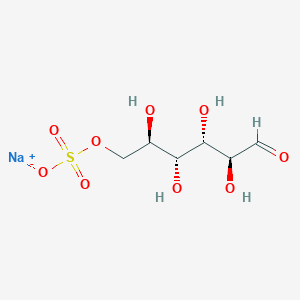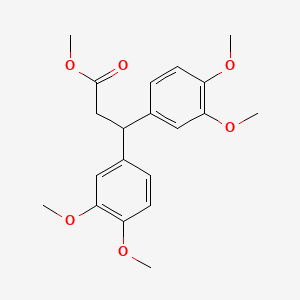![molecular formula C11H10ClN3O B2804808 4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-89-2](/img/structure/B2804808.png)
4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one (4-CAM-5-MPDP) is a novel pyrazolone derivative that has been studied for its potential applications in scientific research and laboratory experiments. 4-CAM-5-MPDP is a small molecule with a molecular weight of 202.6 g/mol, and it is a white crystalline solid that is soluble in water, ethanol, and methanol. 4-CAM-5-MPDP is a versatile compound that has been studied for its potential applications in a variety of areas, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Structural Insights and Synthesis
4-[(4-chloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one and its derivatives have been synthesized and studied for their structural characteristics. These compounds exist in specific tautomeric forms, stabilized by intramolecular hydrogen bonding. This structural feature is crucial for their potential applications in various fields of scientific research. The synthesis and structure elucidation of these compounds offer insights into their chemical properties and potential reactivity patterns (Rockley & Summers, 1981).
Chemical Properties and Reactivity
The mass spectral fragmentation patterns of these compounds, including derivatives, have been meticulously studied, revealing their principal fragmentation routes. Such studies are essential for understanding the stability and reactivity of these compounds under different conditions. This knowledge aids in designing compounds with desired properties and potential applications in materials science and pharmaceutical research (Keats, Rockley, & Summers, 1982).
Biological and Pharmacological Potentials
Research has also explored the synthesis and evaluation of biological properties of novel heterocyclic ring systems containing the pyrazolone ring. These studies have unveiled their antibacterial and antitumor potentials, suggesting their usefulness in developing new therapeutic agents. The exploration of these compounds' biological activities highlights their importance in medicinal chemistry and drug design (Hamama, El‐Gohary, Soliman, & Zoorob, 2012).
Advanced Material Synthesis
Furthermore, these compounds have been utilized in the synthesis of advanced materials. The regioselective synthesis under ultrasound irradiation and environmentally friendly catalysts has been demonstrated, showcasing their potential in green chemistry applications. These approaches offer pathways to synthesize complex molecular structures efficiently and sustainably, aligning with the principles of green chemistry and material science (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-5-methyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-7-10(11(16)15-14-7)6-13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULAAMMFTKJIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301146133 |
Source


|
| Record name | 4-[[(4-Chlorophenyl)amino]methylene]-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
339020-89-2 |
Source


|
| Record name | 4-[[(4-Chlorophenyl)amino]methylene]-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301146133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide](/img/structure/B2804726.png)
![2-[[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2804727.png)
![2-(cyanomethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2804730.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2804732.png)



![ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2804738.png)
![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2804739.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2804742.png)


